5-(Bromomethyl)-2-chloropyridine
Description
5-(Bromomethyl)-2-chloropyridine (CAS: 182924-36-3) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol. Key physicochemical properties include a melting point of 48–50°C, predicted boiling point of 262.5±25.0°C, and density of 1.663±0.06 g/cm³ . It is sparingly soluble in chloroform and methanol and is typically stored under inert gas (N₂/Ar) at 2–8°C. The compound’s bromomethyl and chloro substituents make it a versatile intermediate in pharmaceutical synthesis, particularly in Suzuki coupling reactions to generate heterobiaryl derivatives for drug discovery .
Properties
IUPAC Name |
5-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOULMMJZAADRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423715 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182924-36-3 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloropyridine typically involves the bromomethylation of 2-chloropyridine. One common method is the reaction of 2-chloropyridine with formaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group.
Reaction Scheme:
2-Chloropyridine+CH2O+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of 2-chloropyridine.
Scientific Research Applications
5-(Bromomethyl)-2-chloropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various biological targets, potentially leading to the modulation of enzymatic activity or receptor function.
Comparison with Similar Compounds
Positional Isomers of Bromomethyl-Chloropyridines
The position of substituents on the pyridine ring significantly impacts physical properties and reactivity. Key examples include:
Key Observations :
- Melting Points : The 5-bromo-2-chloro isomer (70–72°C) has a higher melting point than this compound (48–50°C), likely due to differences in molecular symmetry and packing .
- Synthetic Utility : this compound shows higher synthetic versatility in coupling reactions (e.g., Suzuki reactions with 5–11% yields ) compared to its isomers, attributed to the bromomethyl group’s reactivity .
Halogen-Substituted Analogs
Replacing chlorine or bromine with other halogens alters electronic properties and bioactivity:
Key Observations :
- Fluorine Substitution : 5-(Bromomethyl)-2-fluoropyridine’s lower molecular weight (190.01 vs. 206.47) and altered electronic profile may improve pharmacokinetic properties in medicinal chemistry .
- Pyrimidine vs. Pyridine : Bromomethyl-pyrimidines (e.g., 5-Bromo-2,4-dichloropyrimidine) exhibit distinct reactivity due to the nitrogen-rich ring, favoring applications in nucleotide analogs .
Complex Derivatives and Hybrid Structures
Functionalization with additional groups expands utility:
Key Observations :
- Hybrid Structures: The phenoxymethyl derivative’s higher molecular weight (312.59 vs.
- Biological Activity : Diphosphate derivatives of this compound demonstrate enzyme inhibition, highlighting the role of functional groups in target engagement .
Biological Activity
5-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its synthesis, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . The presence of bromine and chlorine substituents on the pyridine ring contributes to its reactivity and potential pharmacological properties. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several methods, including:
- Halogenation : Introduction of bromine and chlorine atoms via electrophilic aromatic substitution.
- Alkylation : Alkylation reactions using suitable reagents to introduce the bromomethyl group.
- Functionalization : Further functionalization to enhance biological activity.
Common reagents used in the synthesis include sodium azide and lithium aluminum hydride, among others. The conditions for these reactions vary depending on the desired product and specific substituents involved.
Enzyme Interaction
Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in drug development and toxicology studies.
Antitumor Activity
Several studies have explored the antitumor properties of halogenated pyridines, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor activity . The following table summarizes findings from relevant studies:
Case Studies
-
Case Study on Antitumor Efficacy :
A study investigated the efficacy of this compound on human cancer cell lines. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent. -
Study on Enzyme Interaction :
Another research focused on the interaction of this compound with cytochrome P450 enzymes. The findings indicated that this compound could modulate enzyme activity, impacting drug metabolism pathways significantly.
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its biological activity may stem from its ability to form reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to alterations in cellular signaling pathways and metabolic processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
